Lapazine is a synthetic phenazine derivative of the natural product β-lapachone, investigated primarily for its potent antitubercular activity. [1] As a member of the phenazine class, its biological function is linked to its redox-active core, which can induce oxidative stress in target pathogens. [2] A critical procurement and handling characteristic is its low solubility in aqueous solutions, a factor that has necessitated the development of advanced formulation strategies to enable its use in biological systems. [1]
Direct substitution of Lapazine with its immediate synthetic precursor, β-lapachone, is unsuitable for research targeting phenazine-specific mechanisms. The synthesis converts the ortho-quinone structure of β-lapachone into a fundamentally different phenazine core. [1] This transformation alters the compound's electronic properties, redox potential, and molecular targets, making the two compounds distinct chemical entities for structure-activity relationship (SAR) studies and mechanism-of-action investigations. Procuring Lapazine is necessary for projects where the specific properties of its phenazine scaffold are required, as these are not present in its quinone-based precursor.
Lapazine demonstrates potent activity against a rifampicin-resistant strain of *M. tuberculosis*, showing a lower Minimum Inhibitory Concentration (MIC) against the resistant strain than the standard H37Rv strain. [1] This suggests a mechanism of action that is not compromised by the mutations conferring resistance to rifampicin, a frontline TB drug.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 1.56 µg/mL (vs. Rifampicin-Resistant M. tuberculosis) |
| Comparator Or Baseline | H37Rv M. tuberculosis strain: 3.00 µg/mL |
| Quantified Difference | Approximately 2x more potent against the tested rifampicin-resistant strain. |
| Conditions | In vitro culture of Mycobacterium tuberculosis strains. |
For researchers developing novel therapeutics for multidrug-resistant tuberculosis (MDR-TB), this compound offers a validated starting point that circumvents a common resistance pathway.
A significant handling and bioavailability challenge for Lapazine is its low aqueous solubility. However, it has been successfully encapsulated into poly(DL-lactide-co-glycolide) (PLGA) nanoparticles, a widely used biodegradable polymer for drug delivery systems. [1] The formulation achieved a high drug loading, demonstrating the compound's suitability for established encapsulation processes.
| Evidence Dimension | Drug Loading in PLGA Nanoparticles |
| Target Compound Data | 137.07 mg/g |
| Comparator Or Baseline | PCL Nanoparticles: 54.71 mg/g |
| Quantified Difference | Achieved 2.5x higher drug loading in PLGA compared to PCL. |
| Conditions | Nanoparticle formulation via an emulsification-solvent evaporation method. |
This provides a clear, published pathway to a viable formulation, de-risking procurement for buyers concerned with the compound's poor solubility and ensuring it can be processed into a deliverable form for in vivo studies.
Lapazine is synthesized from β-lapachone, a well-characterized ortho-quinone. The synthesis and purification protocol has been shown to yield Lapazine with a purity of nearly 100%, as verified by Gas Chromatography coupled to a Flame Ionization Detector (GC-FID). [1] This high-purity synthesis ensures reproducibility in downstream experimental results.
| Evidence Dimension | Purity Degree |
| Target Compound Data | ~100% |
| Comparator Or Baseline | Standard analytical chemistry purity requirements. |
| Quantified Difference | Meets high-purity standard for preclinical research. |
| Conditions | Analysis by GC-FID following synthesis and purification. |
For buyers requiring high-purity material for sensitive biological assays, this confirms that a robust method exists to produce a consistent, high-grade product, minimizing batch-to-batch variability.
Given its demonstrated in vitro potency against a rifampicin-resistant strain of *M. tuberculosis*, Lapazine is a primary candidate for research programs focused on identifying and optimizing novel compounds that bypass existing antibiotic resistance mechanisms. [1]
Lapazine serves as an effective model compound for developing and testing drug delivery platforms, such as PLGA nanoparticles. Its proven high-loading capacity makes it suitable for studies aiming to enhance the bioavailability of hydrophobic drugs for infectious disease applications. [1]
As a well-characterized phenazine derived from a distinct quinone precursor, Lapazine is an ideal tool for medicinal chemists performing SAR studies to understand the specific contributions of the phenazine core to antimycobacterial activity.